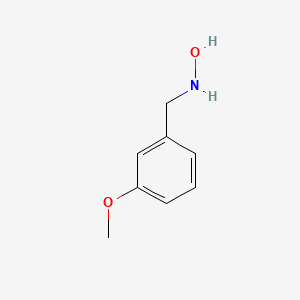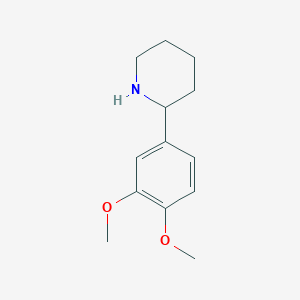
1-Ethynylcycloheptan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynylcycloheptan-1-aminehydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an ethynyl group attached to a cycloheptane ring, which is further bonded to an amine group and stabilized as a hydrochloride salt.
Preparation Methods
The synthesis of 1-ethynylcycloheptan-1-aminehydrochloride involves several steps, typically starting with the preparation of the cycloheptane ring followed by the introduction of the ethynyl and amine groups. One common synthetic route includes the following steps:
Formation of Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Ethynyl Group: The ethynyl group is introduced via alkylation reactions using reagents such as acetylene or its derivatives.
Amination: The amine group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Ethynylcycloheptan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups. .
Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted cycloheptane derivatives and amine compounds.
Scientific Research Applications
1-Ethynylcycloheptan-1-aminehydrochloride has shown promise in several scientific research applications:
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and improving neurological function in animal models.
Industry: It is used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties to create novel compounds with enhanced activity.
Mechanism of Action
The mechanism of action of 1-ethynylcycloheptan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as cell division in cancer cells or microbial growth in pathogens .
Comparison with Similar Compounds
1-Ethynylcycloheptan-1-aminehydrochloride can be compared with other similar compounds, such as:
1-Ethynylcyclopentan-1-aminehydrochloride: This compound has a smaller cyclopentane ring, which may result in different chemical reactivity and biological activity.
1-Ethynylcyclohexan-1-aminehydrochloride: The cyclohexane ring provides a different steric environment, potentially affecting the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its seven-membered ring structure, which can confer distinct chemical and biological properties compared to its five- and six-membered ring analogs.
Properties
Molecular Formula |
C9H16ClN |
|---|---|
Molecular Weight |
173.68 g/mol |
IUPAC Name |
1-ethynylcycloheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-2-9(10)7-5-3-4-6-8-9;/h1H,3-8,10H2;1H |
InChI Key |
OGTFDDCFKMSTQD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCCCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


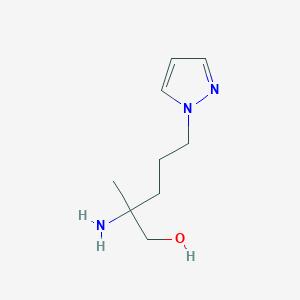
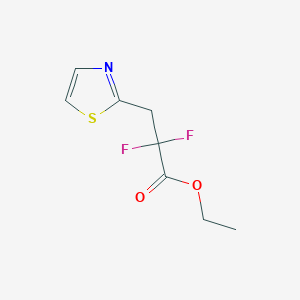
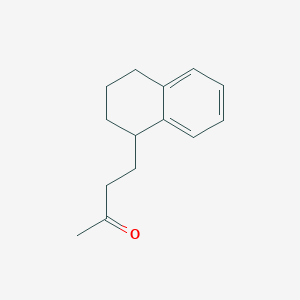

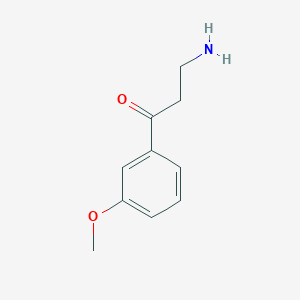
![tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate](/img/structure/B13539388.png)

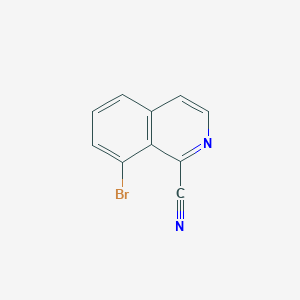
![2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride](/img/structure/B13539402.png)


